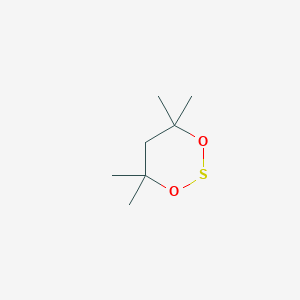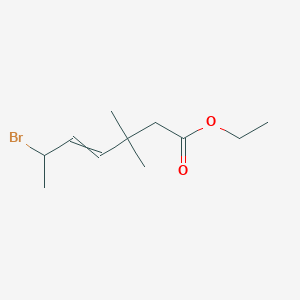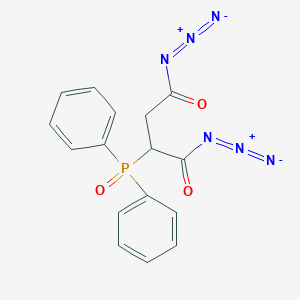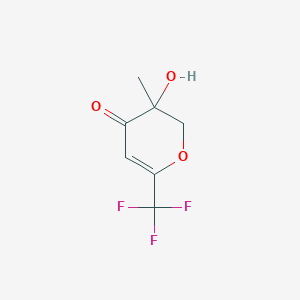![molecular formula C15H16N2O3 B14536231 5-[2-(Benzyloxy)ethyl]-2-nitroaniline CAS No. 62031-76-9](/img/structure/B14536231.png)
5-[2-(Benzyloxy)ethyl]-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(Benzyloxy)ethyl]-2-nitroaniline is an organic compound with the molecular formula C15H16N2O3 It is characterized by the presence of a benzyloxy group attached to an ethyl chain, which is further connected to a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Benzyloxy)ethyl]-2-nitroaniline typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce the nitro group at the ortho position.
Protection: The amino group is protected using a suitable protecting group to prevent unwanted reactions.
Alkylation: The protected nitroaniline is then subjected to alkylation with 2-(benzyloxy)ethyl bromide under basic conditions to introduce the benzyloxyethyl group.
Deprotection: Finally, the protecting group is removed to yield the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Benzyloxy)ethyl]-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron in the presence of hydrochloric acid.
Oxidation: The benzyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Reduction: 5-[2-(Benzyloxy)ethyl]-2-phenylenediamine.
Oxidation: 5-[2-(Carboxy)ethyl]-2-nitroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[2-(Benzyloxy)ethyl]-2-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of nitroaniline derivatives on biological systems.
Mechanism of Action
The mechanism of action of 5-[2-(Benzyloxy)ethyl]-2-nitroaniline depends on its specific application. In medicinal chemistry, for example, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)-N-ethyl-2-nitroaniline: Similar structure but with an ethyl group instead of an ethyl chain.
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: Similar benzyloxyethyl group but different functional groups.
Uniqueness
5-[2-(Benzyloxy)ethyl]-2-nitroaniline is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research.
Properties
CAS No. |
62031-76-9 |
|---|---|
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2-nitro-5-(2-phenylmethoxyethyl)aniline |
InChI |
InChI=1S/C15H16N2O3/c16-14-10-12(6-7-15(14)17(18)19)8-9-20-11-13-4-2-1-3-5-13/h1-7,10H,8-9,11,16H2 |
InChI Key |
OAODKRTYCBMHBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCC2=CC(=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 13-[(2S,5R)-5-methyloxolan-2-yl]tridecanoate](/img/structure/B14536151.png)
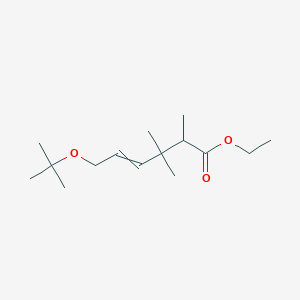
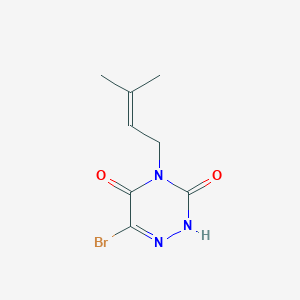
![N,N-Dimethyl-4-{[(3-phenyl-1H-indol-1-yl)imino]methyl}aniline](/img/structure/B14536166.png)
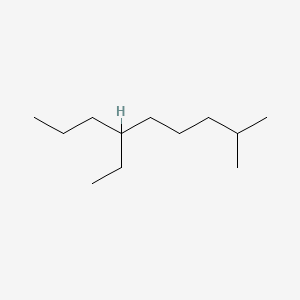
phosphanium chloride](/img/structure/B14536170.png)
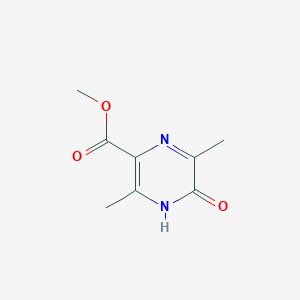
![9H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-9-methyl-3-phenyl-](/img/structure/B14536180.png)
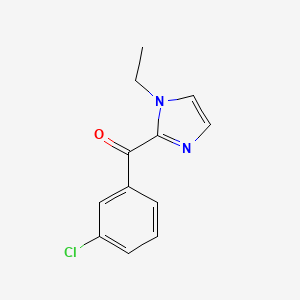
![1-Methoxy-4-{2-[(2-phenylpropan-2-yl)peroxy]ethanesulfonyl}benzene](/img/structure/B14536189.png)
